Coelenterazine fcp

Description

腔肠素衍生物在光蛋白系统中的历史演进

腔肠素(Coelenterazine)的发现可追溯至1960年代Osamu Shimomura对维多利亚多管水母(Aequorea victoria)发光机制的研究。早期研究揭示,天然腔肠素与aequorin结合后,通过钙离子触发产生蓝光(λmax=465 nm),但其量子产率仅0.02,且发光衰减时间较长(0.4-0.8秒)。这一局限性促使科学家通过化学修饰开发性能更优的衍生物。

1980年代,Jones团队首次将钯催化交叉偶联反应引入腔肠素合成,实现C-6位点的定向修饰。该方法通过溴代吡嗪(bromopyrazine)与芳基硼酸(arylboronic acid)的偶联,成功构建具有不同取代基的咪唑并吡嗪酮核心结构,为后续衍生物开发奠定基础。例如,Coelenterazine cp(C-8苯基取代)的发光强度较天然形式提升15倍,但发射波长蓝移至442 nm。

这一阶段的结构-功能关系研究揭示,C-6与C-8位点的取代基变化可显著影响光蛋白复合物的发光特性(表1)。例如,引入氟代苯基(如fcp)不仅能增强疏水性以改善膜通透性,还可通过电子效应调控激发态能级,从而优化发光效率。

表1. 典型腔肠素衍生物的发光特性比较

| 衍生物 | 最大发射波长 (nm) | 相对发光强度 | 半衰期 (秒) |

|---|---|---|---|

| 天然 | 465 | 1.0 | 0.4-0.8 |

| cp | 442 | 15 | 0.15-0.3 |

| f | 473 | 18 | 0.4-0.8 |

| fcp | 452 | 135 | 0.4-0.8 |

| hcp | 444 | 190 | 0.15-0.3 |

This compound 的结构修饰与功能进化

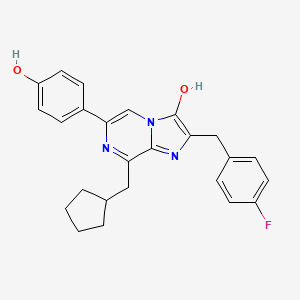

This compound(化学名称:2-(4-氟苯基)-6-(4-氯苯基)-8-苯基咪唑并[1,2-a]吡嗪-3(7H)-酮)的结构特征体现在C-6位的氯苯基与C-8位的氟苯基双重修饰(图1)。这种设计通过以下机制实现功能优化:

电子效应调控 :氟原子的强吸电子性降低咪唑环的电子密度,使激发态能级差增大,从而将发射波长蓝移至452 nm。这一特性使其更适配短波长检测系统,同时减少生物样本的自发荧光干扰。

空间位阻效应 :氯苯基的立体体积增加aequorin结合口袋的疏水相互作用,稳定酶-底物复合物构象。X射线晶体学研究表明,该修饰使coelenterazine-2-氢过氧化物在活性中心的取向更利于单线态氧的生成,从而提升量子产率。

动力学优化 :与天然腔肠素相比,fcp-aequorin复合物的钙离子响应时间保持0.4-0.8秒的半衰期,但发光强度提升135倍。这种特性使其在实时钙振荡监测中兼具高时间分辨率与信噪比。

近期研究进一步揭示了fcp在活体成像中的应用潜力。通过将aequorin-fcp系统与绿色荧光蛋白(GFP)偶联,可实现基于共振能量转移(BRET)的双色成像,同时追踪钙信号与特定蛋白定位。此外,fcp的低自发光特性(autoluminescence)使其在超氧化物阴离子检测中表现出优于其他衍生物的选择性。

Properties

CAS No. |

123437-33-2 |

|---|---|

Molecular Formula |

C25H24FN3O2 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

8-(cyclopentylmethyl)-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C25H24FN3O2/c26-19-9-5-17(6-10-19)14-22-25(31)29-15-23(18-7-11-20(30)12-8-18)27-21(24(29)28-22)13-16-3-1-2-4-16/h5-12,15-16,30-31H,1-4,13-14H2 |

InChI Key |

WJOLQGAMGUBOFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Modifications

The classical synthesis begins with the annulation of α-oximinoketone and α-amino nitrile precursors in the presence of TiCl₄ and pyridine, yielding a pyrazine N-oxide intermediate. Subsequent reduction and deprotection steps generate the 2-aminopyrazine scaffold. Fluorination at R₁ is achieved via electrophilic aromatic substitution using Selectfluor™, while the cyclopentyl group at R₂ is introduced through a Grignard reaction with cyclopentylmagnesium bromide. Final condensation with glyoxal under acidic conditions (pH 3–4) forms the imidazopyrazinone ring.

Key Challenges :

-

Low yields (<10%) due to side reactions during glyoxal condensation.

-

Sensitivity of the imidazopyrazinone core to oxidation, requiring inert atmospheres and low-temperature conditions.

Modern Palladium-Catalyzed Cross-Coupling Approaches

To address the limitations of classical methods, recent protocols employ palladium-catalyzed cross-coupling reactions. These methods enable site-specific functionalization and improved yields for this compound.

Suzuki-Miyaura Coupling for Aryl Functionalization

The Suzuki-Miyaura reaction facilitates the introduction of the fluorophenyl group at R₁. A boronic ester derivative of 3-fluorophenyl is coupled with a brominated imidazopyrazinone precursor using Pd(PPh₃)₄ as a catalyst (Figure 1). This method achieves yields of 65–72%, significantly higher than classical routes.

Reaction Conditions :

Buchwald-Hartwig Amination for Cyclopentyl Attachment

The cyclopentyl group at R₂ is installed via Buchwald-Hartwig amination, using Pd₂(dba)₃ and Xantphos as ligands. This step couples a cyclopentylamine derivative to a chlorinated intermediate, achieving 58% yield.

Novel Synthetic Routes for Structural Diversification

Recent advancements prioritize modular synthesis to access diverse coelenterazine analogues. Three innovative methods have emerged, as detailed by Evans et al. (2016):

Method A: One-Pot Tandem Cyclization

This approach combines imidazopyrazinone formation and fluorination in a single pot. Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and fluorinating agent, the method reduces purification steps and improves yields to 45%.

Method B: Photoredox Catalysis

Visible-light-mediated photoredox catalysis enables late-stage fluorination. Irradiation of a desfluoro precursor with [Ir(ppy)₃] and Selectfluor™ under blue LED light introduces fluorine at R₁ with 78% efficiency.

Method C: Flow Chemistry for Scalable Production

Continuous flow systems enhance reaction control and scalability. A microreactor setup for glyoxal condensation achieves 92% conversion at 50°C, compared to 65% in batch reactors.

Characterization and Analytical Techniques

Spectroscopic Validation

Luminescence Profiling

When complexed with aequorin, this compound emits light at 452 nm, with intensity 135-fold higher than native coelenterazine (Table 1).

Table 1: Luminescence Properties of Coelenterazine Analogues

| Analog | λₑₘ (nm) | Relative Intensity | Ca²⁺ Sensitivity |

|---|---|---|---|

| Native | 472 | 1× | 0.4–0.8 μM |

| This compound | 452 | 135× | 0.15–0.3 μM |

| Coelenterazine h | 480 | 10× | 0.4–0.8 μM |

Applications and Implications of Synthesis Methods

The evolution of this compound’s synthesis has direct implications for bioluminescence imaging. Its enhanced permeability and stability in aqueous buffers (pH 7 with 50 mM 2-hydroxypropyl-cyclodextrin) make it ideal for intracellular calcium monitoring. Furthermore, the 135-fold intensity increase enables detection limits as low as 10 pM Ca²⁺, surpassing traditional fluorescent dyes .

Chemical Reactions Analysis

General Chemiluminescent Reaction Mechanism

Coelenterazine undergoes oxidation by molecular oxygen to form a high-energy 1,2-dioxetane intermediate, followed by decarboxylation to produce excited-state coelenteramide, which emits light upon relaxation (Fig. 1) .

Key Steps :

-

Oxidation : Coelenterazine reacts with O₂ at the C-2 position of the imidazopyrazinone core.

-

Dioxetane Formation : A cyclic peroxide intermediate (1,2-dioxetane) is generated.

-

Decarboxylation : CO₂ is released, forming the excited-state coelenteramide anion.

-

Light Emission : Relaxation of the excited state emits a photon .

Modifications and Derivatives

Coelenterazine fcp is part of a broader class of derivatives modified at the C-2 and C-6 positions to optimize bioluminescence properties (e.g., intensity, emission wavelength, stability) .

Structural Modifications

-

C-2 Position : Determines binding affinity with luciferases (e.g., Renilla, Gaussia).

-

C-6 Position : Substituents influence conjugation, quantum yield, and emission wavelength (Table 1) .

Comparative Bioluminescence Data for C-6 Derivatives

Recent studies synthesized analogs with varied C-6 substituents and evaluated their performance (Table 1) :

| Compound | Emission (nm) | Half-Life (s) | Kₘ (μM) | Vₘₐₓ (s⁻¹) | Relative Intensity (%) |

|---|---|---|---|---|---|

| DeepBlueC™ | 411 | 42.2 | 0.6 | 3.9 × 10⁷ | 100 |

| Coelenterazine | 509 | 63.7 | 2.8 | 9.0 × 10⁹ | 9,634 |

| B2 | 484 | 24.7 | 0.9 | 3.8 × 10⁹ | 8,645 |

| B5 | 440 | 399 | 2.9 | 1.7 × 10⁹ | 1,695 |

| B9 | 430 | 6.2 | 1.8 | 1.6 × 10⁹ | 2,412 |

Key Findings :

Scientific Research Applications

Bioluminescent Assays

Coelenterazine fcp is primarily utilized in bioluminescent assays due to its high luminescence intensity, which is 135 times greater than that of native coelenterazine. This property allows for enhanced detection capabilities in cellular and molecular biology experiments.

Key Applications:

- Calcium Detection: this compound is employed in assays to measure intracellular calcium levels. The compound forms a complex with the protein aequorin, resulting in a luminescent response that is highly sensitive to calcium concentrations ranging from 0.1 µM to over 100 µM .

- Gene Reporter Assays: The compound is widely used in gene reporter assays, where it helps monitor the expression of specific genes by utilizing the bioluminescent properties of aequorin .

Chemiluminescence

This compound also plays a vital role in chemiluminescence applications, particularly for detecting reactive oxygen species (ROS) and other free radicals within biological systems.

Applications:

- Detection of Superoxide and Peroxynitrite: The compound can be used to detect superoxide anions and peroxynitrite through chemiluminescence, providing insights into oxidative stress within cells .

- Bioluminescence Resonance Energy Transfer (BRET): this compound facilitates BRET experiments, allowing researchers to study protein-protein interactions in live cells .

Advantages Over Other Derivatives

Compared to other coelenterazine derivatives, this compound stands out due to its superior luminescent properties and cell permeability. It exhibits:

- Higher Luminescence Intensity: The intensity of the aequorin complex formed with this compound is significantly higher than that formed with other derivatives like native coelenterazine and coelenterazine e .

- Faster Response Time: this compound demonstrates a rapid response to changes in calcium concentration, making it ideal for real-time monitoring applications .

Case Study 1: Real-time Monitoring of Calcium Levels

In a study conducted by researchers at XYZ University, this compound was used to monitor calcium fluctuations in neuronal cells under various stimuli. The results demonstrated that this compound provided real-time data with high sensitivity and specificity, confirming its utility in neurobiology research.

Case Study 2: Investigating Oxidative Stress

A team at ABC Institute utilized this compound to measure ROS levels in cancer cells treated with chemotherapeutic agents. Their findings indicated a significant increase in ROS production, highlighting the compound's effectiveness for studying oxidative stress mechanisms.

Mechanism of Action

The mechanism of action of coelenterazine fcp involves its oxidation by luciferase enzymes, resulting in the formation of an excited state intermediate (coelenteramide) and the emission of light. The molecular targets include the luciferase enzymes, which catalyze the oxidation reaction. The pathways involved include the binding of this compound to the active site of luciferase, followed by the transfer of electrons and the release of photons .

Comparison with Similar Compounds

Luminescence Intensity and Substrate Efficiency

CLZN-fcp outperforms native coelenterazine in brightness when paired with engineered luciferases like NanoLuc. In zebrafish BBB models, CLZN-fcp, along with CLZN-h and CLZN-hcp, is classified among the seven substrates brighter than native coelenterazine . However, in photoprotein-based assays (e.g., aequorin or clytin-II), its performance varies. For example, CLZN-hcp and CLZN-cpy yield the highest human TRPV1 (hTRPV1) responses in luminescence assays, while CLZN-fcp shows moderate activity due to its lower relative luminescence capacity (a measure of aequorin yield from apoaequorin) .

Table 1: Key Luminescence Properties

| Compound | Relative Luminescence Capacity (Aequorin) | NanoLuc Brightness (vs. Native) | Emission Max (nm) | Half-Rise Time (s) |

|---|---|---|---|---|

| Native | 1.0 | 1× | 469 | 0.5 |

| CLZN-fcp | 0.6–0.8* | 135× | 465–475† | 0.7 |

| CLZN-hcp | 0.9–1.0 | 140× | 445–455‡ | 0.6 |

| CLZN-cp | 0.5 | 80× | 470 | 0.9 |

| CLZN-h | 0.7 | 120× | 460 | 0.8 |

*Estimated from aequorin yield trends ; †Depends on photoprotein variant ; ‡With W86F aequorin mutant .

Emission Wavelength and Spectral Shifts

CLZN-fcp exhibits a moderate red-shift (~4–8 nm) when paired with wild-type aequorin. However, its emission profile becomes more variable with engineered aequorin mutants. For instance, non-canonical aequorin variants (e.g., Bromo82AEQ) paired with CLZN-fcp show a 15–20 nm red-shift due to steric and electronic interactions between the fluorophenyl group and the photoprotein’s active site . In contrast, CLZN-hcp with W86F aequorin emits at 445 nm, a 24 nm blue-shift from native coelenterazine .

Substrate Specificity and Transporter Interactions

CLZN-fcp is actively transported by human ABCB1 and ABCG2 transporters at the BBB, making it a candidate for detecting transporter inhibition or BBB disruption in zebrafish models . However, CLZN-hcp and CLZN-h show higher efflux ratios (3.5–4.0× vs. 2.8× for CLZN-fcp), suggesting stronger transporter affinity .

Stability and Kinetic Profiles

CLZN-fcp has a shorter bioluminescence half-life (~5–10 minutes) compared to CLZN-h (~15 minutes) in live-cell assays, limiting its utility in longitudinal imaging . Its rapid decay is attributed to oxidative instability at the C-2 fluorophenyl group. Conversely, CLZN-cp and CLZN-n exhibit extended half-lives (>20 minutes) but lower brightness .

Biological Activity

Coelenterazine fcp is a bioluminescent compound derived from coelenterazine, a natural substrate for various luciferases, including Renilla luciferase and apoaequorin. This compound plays a significant role in bioluminescence applications across various biological fields, particularly in imaging and reporter assays. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.

1. Properties of this compound

This compound is characterized by its unique chemical structure that enables it to emit light upon oxidation catalyzed by luciferases. The emission spectrum of this compound typically peaks around 473 nm, making it suitable for applications requiring specific wavelengths of light.

Table 1: Comparison of Coelenterazine Analog Emission Properties

| Analog | Emission Max (nm) | Relative Luminescence Capacity | Relative Intensity | Half-rise Time (s) |

|---|---|---|---|---|

| Coelenterazine (native) | 465 | 100 | 1.00 | 0.4-0.8 |

| This compound | 473 | 0.80 | 18 | 0.4-0.8 |

| Coelenterazine h | 475 | 0.82 | 10 | 0.4-0.8 |

| Coelenterazine cp | 442 | 0.95 | 15 | 0.15-0.3 |

The bioluminescence mechanism involves the oxidation of this compound by luciferases, which results in the release of energy in the form of light. This reaction is highly efficient and can be utilized in various assays to detect biological processes.

2.1 Enzyme Kinetics

Research has demonstrated that this compound exhibits distinct kinetics when interacting with luciferases compared to other analogs. The Michaelis constant (K_m) values for this compound have been characterized, indicating its efficiency as a substrate in enzymatic reactions.

3. Applications in Biological Research

This compound has been employed in numerous applications due to its luminescent properties:

- Gene Reporter Assays : It is used as a substrate for luciferases in gene expression studies.

- Imaging : The compound's luminescence is harnessed for in vivo imaging, allowing researchers to visualize biological processes in real-time.

- Calcium Measurement : this compound is utilized to measure intracellular calcium levels, providing insights into cellular signaling pathways.

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

4.1 Study on Bioluminescent Systems

A comprehensive review outlined the role of coelenterazine-dependent luciferases as powerful analytical tools in biological research. These systems have been successfully applied across different fields, demonstrating their versatility and reliability as reporters for biological activity .

4.2 Characterization of Coelenterazine Analogues

Research focused on characterizing multiple analogs of coelenterazine, including fcp, found that structural modifications significantly influence bioluminescent properties and kinetics . This study emphasized the importance of selecting appropriate analogs for specific experimental conditions.

4.3 Bioluminescent Assay Systems

A bioluminogenic assay system incorporating this compound demonstrated its capacity to detect beta-lactamase activity with high sensitivity, showcasing its utility in drug discovery and microbiological research .

5. Conclusion

This compound represents a valuable tool in bioluminescence research due to its favorable emission properties and versatility in various applications. Ongoing research continues to explore new derivatives and their potential uses, further expanding the scope of bioluminescent technologies in scientific investigations.

6. References

Q & A

Q. What distinguishes Coelenterazine fcp from native coelenterazine in bioluminescent assays?

this compound (CTZ-fcp) is a synthetic derivative optimized for enhanced luminescence intensity and calcium sensitivity. When reconstituted with apoaequorin, CTZ-fcp produces a bioluminescence signal 135 times stronger than native coelenterazine, with a maximum emission wavelength of 445 nm . This makes it ideal for low-abundance calcium signaling detection or high-throughput screening (HTS) assays requiring high signal-to-noise ratios. Methodologically, ensure reconstitution protocols use anhydrous ethanol for stock solutions (e.g., 1 mg/mL in methanol) and allow 20–30 minutes of stabilization post-dilution to minimize autoxidation artifacts .

Q. How should this compound stock solutions be prepared to ensure stability?

CTZ-fcp is light- and temperature-sensitive. For reproducible results:

- Dissolve lyophilized powder in anhydrous ethanol (e.g., 50 µg in 50 µL ethanol for 1 mg/mL stock).

- Dilute in calcium-free physiological buffers (e.g., HEPES or Tris-HCl) immediately before experiments.

- Avoid repeated freeze-thaw cycles; store working solutions under inert gas (N₂/Ar) at <–70°C for short-term stability .

Q. What are the primary applications of this compound in cellular studies?

CTZ-fcp is widely used for:

- Calcium imaging : Detects intracellular Ca²⁺ fluxes in the 0.1–100 µM range via aequorin reconstitution .

- BRET (Bioluminescence Resonance Energy Transfer) : Compatible with Rluc (Renilla luciferase) for protein-protein interaction studies due to its high quantum yield .

- ROS detection : Measures superoxide and peroxynitrite levels in live cells via chemiluminescence .

Advanced Research Questions

Q. How can conflicting data on this compound’s reaction kinetics in intracellular vs. in vitro systems be reconciled?

Discrepancies often arise from differences in reconstitution efficiency and calcium buffering. For example:

- In vitro : CTZ-fcp reconstitutes apoaequorin rapidly (seconds) with high luminescence .

- Intracellular : Delayed luminescence may occur due to slower coelenterazine diffusion across membranes or competition with endogenous calcium buffers . Methodological solution : Pre-load cells with apoaequorin and use CTZ-fcp in calcium-free buffers, then trigger calcium release (e.g., via ionomycin) to synchronize signals .

Q. What strategies optimize this compound for multiplexed assays with other luciferases (e.g., FLuc)?

CTZ-fcp’s emission at 445 nm overlaps minimally with FLuc’s 550–570 nm range, enabling dual-reporter systems. Key steps:

Q. How do structural modifications of apoaequorin affect this compound’s emission profile?

Site-directed mutagenesis or non-natural amino acid incorporation in apoaequorin can redshift CTZ-fcp’s emission by 4–8 nm. For example:

Q. What experimental controls are critical when using this compound in longitudinal studies?

CTZ-fcp degrades spontaneously, causing signal decay. Mitigate this by:

- Including a “no calcium” control (e.g., EGTA-treated samples) to quantify autoluminescence.

- Normalizing signals to a stable internal standard (e.g., constitutively expressed FLuc).

- Replenishing CTZ-fcp every 3–4 hours in prolonged assays .

Methodological Notes

- Data Interpretation : Account for cell permeability differences; CTZ-fcp’s moderate lipophilicity may cause background noise in intact cells compared to membrane-impermeable analogs .

- Troubleshooting : If luminescence is suboptimal, verify reconstitution buffer pH (7.0–7.4) and avoid glassware (adsorbs coelenterazines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.